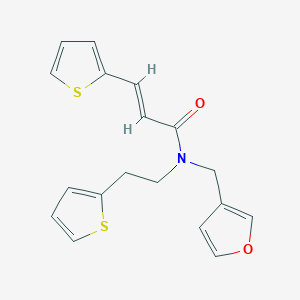

(E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide

Description

The compound (E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is an acrylamide derivative featuring dual thiophen-2-yl substituents and a furan-3-ylmethyl group.

Properties

IUPAC Name |

(E)-N-(furan-3-ylmethyl)-3-thiophen-2-yl-N-(2-thiophen-2-ylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S2/c20-18(6-5-16-3-1-11-22-16)19(13-15-8-10-21-14-15)9-7-17-4-2-12-23-17/h1-6,8,10-12,14H,7,9,13H2/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGZCAHOXBKDIF-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

(a) DM497 and DM490 ()

- DM497: (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide acts as a positive allosteric modulator (PAM) of α7 nAChR, demonstrating antinociceptive effects in mice. Its single thiophen-2-yl group and p-tolyl substituent optimize receptor binding .

- DM490 : (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide antagonizes DM497’s effects via opposing modulatory mechanisms at α7 nAChR. The furan-2-yl group and N-methylation reduce potency compared to DM497 .

- Target Compound : Replaces the p-tolyl group with a furan-3-ylmethyl and 2-(thiophen-2-yl)ethyl substituents. The dual thiophene groups may enhance receptor affinity, while the furan-3-ylmethyl group could alter metabolic stability compared to DM490’s furan-2-yl moiety.

(b) Benzo[d]thiazol Derivatives (–22)

- Example: (E)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride () incorporates a benzo[d]thiazol ring, which increases molecular weight and may improve target selectivity but reduce blood-brain barrier permeability.

(c) Plant-Derived Acrylamides (–18)

- Example: (E)-N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide () contains phenolic and methoxy groups, enhancing hydrophilicity.

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Receptor Selectivity : The target compound’s dual thiophen-2-yl groups may enhance α7 nAChR binding compared to DM497’s single thiophene, but this requires experimental validation.

Solubility : The furan-3-ylmethyl group may reduce aqueous solubility compared to DM490’s methylated amide.

Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas furan groups may introduce metabolic liabilities (e.g., furan ring opening).

Q & A

Q. What are the key considerations in designing a synthesis pathway for this acrylamide derivative?

The synthesis of this compound typically involves multi-step reactions, including:

- Coupling of thiophene derivatives (e.g., 2-thiophenecarboxaldehyde) with acrylamide precursors using acylation reagents like acryloyl chloride .

- Optimization of reaction conditions : Temperature (60–80°C), solvent choice (DMF or THF), and catalysts (triethylamine) to enhance nucleophilic substitution efficiency .

- Protection/deprotection strategies for hydroxyl or amine groups to prevent side reactions . Key challenges include controlling stereochemistry (E-configuration) and minimizing polymerization of the acrylamide moiety .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- 1H/13C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, furan protons at δ 7.3–7.5 ppm) and confirms acrylamide geometry via coupling constants (J = 15–16 Hz for trans-configuration) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C19H18N2O2S2, calculated m/z 386.08) .

- IR Spectroscopy : Identifies carbonyl stretches (1650–1700 cm⁻¹) and N-H bending (1550 cm⁻¹) .

Q. How do the thiophene and furan rings influence electronic properties?

- Thiophene : Electron-rich sulfur atom enhances π-conjugation, increasing electrophilicity of the acrylamide group .

- Furan : Oxygen lone pairs create polar interactions, affecting solubility in polar solvents (e.g., logP ~2.5) .

- Combined effect : Synergistic aromaticity stabilizes charge-transfer complexes, relevant for photophysical applications .

Advanced Research Questions

Q. How can computational methods like DFT predict reactivity?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attacks (e.g., acrylamide β-carbon as electrophilic hotspot) .

- Molecular Dynamics (MD) : Simulates binding affinities with biological targets (e.g., cysteine residues in enzymes) via Michael addition mechanisms .

- Example : DFT analysis of a similar compound showed a HOMO-LUMO gap of 4.2 eV, correlating with observed reactivity in thiol addition reactions .

Q. How to resolve contradictions in reaction yield data across synthesis protocols?

- Parameter optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) .

- Case study : A 2025 study found that replacing DMF with THF increased yields from 45% to 68% by reducing acrylamide polymerization .

- Analytical validation : Cross-check purity via HPLC (≥95% purity threshold) to exclude side products skewing yield calculations .

Q. What are the mechanistic implications of cysteine residue interactions?

- Michael addition : The acrylamide’s α,β-unsaturated carbonyl reacts with cysteine thiols, forming covalent adducts that inhibit enzyme activity (e.g., kinase inhibition) .

- Kinetic studies : Pseudo-first-order kinetics (kobs ~0.05 s⁻¹) suggest slow-binding inhibition, relevant for drug design .

- Structural modulation : Thiophene substitution at position 3 enhances binding specificity compared to phenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.